1-amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride
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Overview
Description
1-amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an amino group, a phenyl ring substituted with a propan-2-yloxy group, and a propan-2-one moiety, all of which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride typically involves a multi-step process:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxyacetophenone and isopropyl bromide.
Etherification: The first step involves the etherification of 4-hydroxyacetophenone with isopropyl bromide in the presence of a base, such as potassium carbonate, to form 4-(propan-2-yloxy)acetophenone.
Amination: The next step is the introduction of the amino group. This can be achieved through reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the amine product with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Biological Research: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industrial Applications: It can serve as a precursor for the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 1-amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring and propan-2-yloxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-amino-1-[4-(methoxy)phenyl]propan-2-one hydrochloride: Similar structure but with a methoxy group instead of a propan-2-yloxy group.
1-amino-1-[4-(ethoxy)phenyl]propan-2-one hydrochloride: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.
Uniqueness
1-amino-1-[4-(propan-2-yloxy)phenyl]propan-2-one hydrochloride is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2648955-93-3 |
---|---|
Molecular Formula |
C12H18ClNO2 |
Molecular Weight |
243.7 |
Purity |
95 |
Origin of Product |
United States |
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